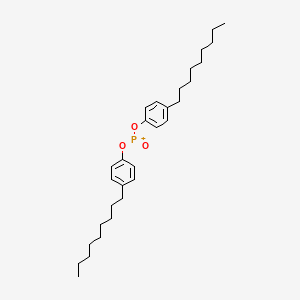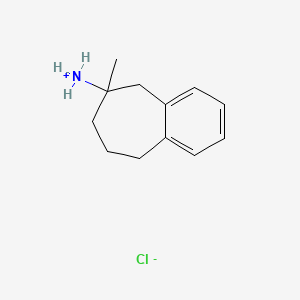
(+-)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride is a chemical compound with a complex structure that includes a benzocycloheptene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration . This method is well-adopted for the preparation of similar nitrogen-based heterocyclic compounds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ambroxol hydrochloride
- Bromhexine hydrochloride
Comparison
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride is unique due to its specific ring structure and amine functionality, which confer distinct chemical and biological properties compared to similar compounds like ambroxol hydrochloride and bromhexine hydrochloride .
Propiedades
Número CAS |
56485-61-1 |
|---|---|
Fórmula molecular |
C12H18ClN |
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride |
InChI |
InChI=1S/C12H17N.ClH/c1-12(13)8-4-7-10-5-2-3-6-11(10)9-12;/h2-3,5-6H,4,7-9,13H2,1H3;1H |
Clave InChI |
HJOPRBLZBUMUEM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=CC=CC=C2C1)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


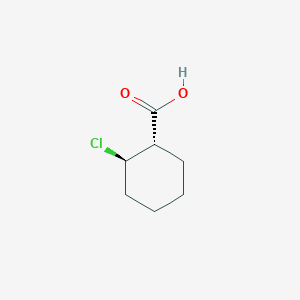
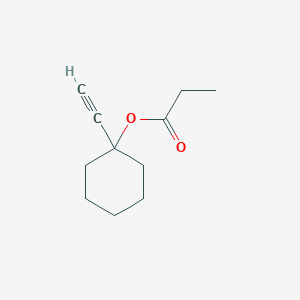
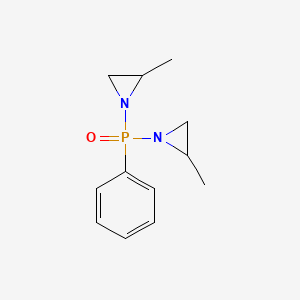
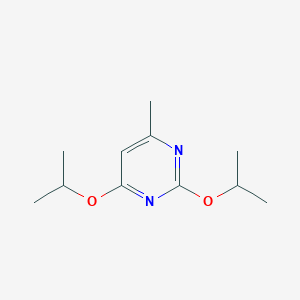




![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)
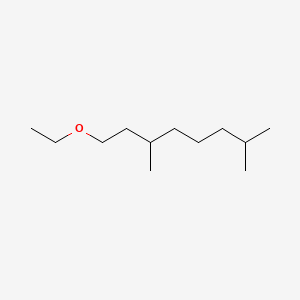

![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)

